4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile
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Overview
Description
4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with a p-tolyl group and a benzonitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile typically involves the reaction of 2-bromo-4-(p-tolyl)pyridine with benzonitrile in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Potential therapeutic applications in cancer treatment due to its inhibitory effects on LSD1.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile involves its interaction with lysine-specific demethylase 1 (LSD1). The compound binds to the active site of LSD1, inhibiting its demethylase activity. This inhibition leads to changes in gene expression, which can affect various cellular processes, including the maintenance of cancer stem cell properties . The binding involves hydrogen bonding and hydrophobic interactions with key residues in the active site of LSD1 .
Comparison with Similar Compounds
4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile can be compared with other similar compounds, such as:
4-(5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile: Another LSD1 inhibitor with a similar structure but different substituents on the pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
Molecular Formula |
C19H14N2 |
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Molecular Weight |
270.3 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C19H14N2/c1-14-4-8-17(9-5-14)19-18(3-2-12-21-19)16-10-6-15(13-20)7-11-16/h2-12H,1H3 |
InChI Key |
DBBAGDYNSMWLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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